molecular formula C10H10ClN3 B15245706 6-Chloro-4-(cyclobutylamino)nicotinonitrile

6-Chloro-4-(cyclobutylamino)nicotinonitrile

Cat. No.: B15245706
M. Wt: 207.66 g/mol
InChI Key: PGMNUUDQBVWDQZ-UHFFFAOYSA-N
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Description

6-Chloro-4-(cyclobutylamino)nicotinonitrile is a heterocyclic compound that belongs to the class of pyridines. It is characterized by the presence of a chlorine atom at the 6th position, a cyclobutylamino group at the 4th position, and a nitrile group at the 3rd position of the nicotinonitrile ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(cyclobutylamino)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with cyclobutylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-(cyclobutylamino)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-4-(cyclobutylamino)nicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(cyclobutylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-4-(cyclobutylamino)nicotinonitrile is unique due to the presence of both the chlorine atom and the cyclobutylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

6-chloro-4-(cyclobutylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C10H10ClN3/c11-10-4-9(7(5-12)6-13-10)14-8-2-1-3-8/h4,6,8H,1-3H2,(H,13,14)

InChI Key

PGMNUUDQBVWDQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=NC=C2C#N)Cl

Origin of Product

United States

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